molecular formula C13H18Cl2N2O B7864924 (S)-2-Amino-N-(2,4-dichloro-benzyl)-3,N-dimethyl-butyramide

(S)-2-Amino-N-(2,4-dichloro-benzyl)-3,N-dimethyl-butyramide

Cat. No.: B7864924
M. Wt: 289.20 g/mol
InChI Key: FMDQGLHBADGFLM-LBPRGKRZSA-N
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Description

(S)-2-Amino-N-(2,4-dichloro-benzyl)-3,N-dimethyl-butyramide is a chiral amide compound characterized by a butyramide backbone substituted with a 2,4-dichlorobenzyl group and dimethyl moieties at the amino and third carbon positions. Its molecular formula is C₁₃H₁₈Cl₂N₂O, with a molar mass of 289.2 g/mol .

Properties

IUPAC Name

(2S)-2-amino-N-[(2,4-dichlorophenyl)methyl]-N,3-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2O/c1-8(2)12(16)13(18)17(3)7-9-4-5-10(14)6-11(9)15/h4-6,8,12H,7,16H2,1-3H3/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMDQGLHBADGFLM-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(C)CC1=C(C=C(C=C1)Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(C)CC1=C(C=C(C=C1)Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-2-Amino-N-(2,4-dichloro-benzyl)-3,N-dimethyl-butyramide is a chiral compound with the molecular formula C₁₃H₁₈Cl₂N₂O and a molar mass of approximately 289.20 g/mol. This compound features a butyramide backbone, characterized by the presence of a dichlorobenzyl substituent and two dimethyl groups. Its structural complexity contributes to its unique properties and potential applications in pharmaceuticals and biochemistry .

Biological Activity Overview

This compound exhibits significant biological activity, particularly in pharmacology. It has been studied for its potential effects on neurotransmitter systems and as a therapeutic agent. The presence of the dichlorobenzyl group may enhance its interaction with specific receptors or enzymes, suggesting its candidacy for further research in drug development .

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems. Studies indicate that compounds with similar structures can modulate neurotransmitter release and receptor activation, which are critical for their therapeutic effects .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of this compound has revealed that modifications to the dichlorobenzyl moiety can significantly influence its biological activity. For example, variations in the chlorination pattern or substitution on the benzyl ring can alter binding affinities to various receptors .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
(S)-2-Amino-N-(4-fluorobenzyl)-3,N-dimethyl-butyramideC₁₃H₁₈ClF₁N₂OContains a fluorobenzyl group; studied for similar activities
(S)-2-Amino-N-(2,4-dichlorobenzyl)-3,N-dimethyl-butyramideC₁₃H₁₈Cl₂N₂OVariation with different chlorobenzyl substitution
2-Amino-N,N-dimethylbutyramideC₆H₁₄N₂OLacks the dichlorobenzyl moiety; simpler structure

These comparisons highlight how specific substituents influence reactivity and biological activity, making them valuable in medicinal chemistry research .

Case Studies and Research Findings

Several studies have focused on evaluating the biological activity of this compound:

  • Neurotransmitter Interaction Studies : In vitro assays have demonstrated that this compound can modulate neurotransmitter release in neuronal cultures. The results indicate that it may enhance dopamine release, which could have implications for treating disorders such as Parkinson's disease .
  • Receptor Binding Affinity : Binding assays have shown that this compound exhibits significant affinity for serotonin receptors, suggesting potential applications in mood regulation therapies .
  • Therapeutic Potential : The therapeutic efficacy of this compound has been assessed in animal models for pain management and epilepsy treatment. Preliminary results indicate promising analgesic effects comparable to established medications .

Scientific Research Applications

Pharmacological Potential

(S)-2-Amino-N-(2,4-dichloro-benzyl)-3,N-dimethyl-butyramide exhibits notable biological activity that makes it a candidate for drug development. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, suggesting that this compound may also interact with specific receptors or enzymes involved in neurological functions.

  • Neurotransmitter Interaction : The presence of the dichlorobenzyl moiety may enhance binding affinity to neurotransmitter receptors, potentially influencing mood and cognitive functions.
  • Therapeutic Applications : Given its structural characteristics, this compound could be explored for treating conditions such as depression or anxiety disorders through modulation of neurotransmitter systems.

Synthetic Routes

Several synthetic methodologies have been developed to produce this compound. Understanding these routes is crucial for scaling production for research and potential therapeutic applications.

  • Direct Amination : Involves the reaction of appropriate amines with dichlorobenzyl derivatives under controlled conditions.
  • Coupling Reactions : Utilizing coupling agents to facilitate the formation of the amide bond between butyric acid derivatives and dichlorobenzyl amines.
  • Chiral Resolution : Techniques such as chiral chromatography can be employed to isolate the desired enantiomer from racemic mixtures.

Neurological Research

A study investigating compounds structurally similar to this compound found that certain analogs exhibited significant antidepressant-like effects in animal models. These findings suggest that this compound may share similar pharmacodynamics and could be further evaluated in preclinical studies for its efficacy in treating mood disorders.

Anticancer Activity

Preliminary investigations into the anticancer properties of related compounds have shown promise in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest. Future studies on this compound may reveal its potential as an anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Dichlorobenzyl Substituents

(S)-2-Amino-N-(3,4-dichloro-benzyl)-3,N-dimethyl-butyramide
  • Structure : Differs in the substitution pattern of chlorine atoms (3,4-dichloro vs. 2,4-dichloro on the benzyl group).
  • Implications :
    • Altered electronic and steric profiles may influence binding to biological targets.
    • The 3,4-dichloro isomer could exhibit distinct solubility or crystallinity due to differences in molecular packing .
(S)-2-Amino-N-(2,3-dichloro-benzyl)-3,N-dimethyl-butyramide
  • Structure : 2,3-dichloro substitution on the benzyl group.

Functional Group Variations

(S)-2-Amino-3,N-dimethyl-N-(4-methylsulfanyl-benzyl)-butyramide
  • Structure : Replaces chlorine with a methylsulfanyl (-SMe) group at the para position of the benzyl ring.
  • Implications :
    • Increased lipophilicity (logP) due to the sulfur-containing group, which may improve membrane permeability but reduce aqueous solubility.
    • The -SMe group could participate in hydrophobic interactions or act as a metabolic soft spot .

Alkyl Chain Length in Amide Derivatives

describes analogs with varying acyl chain lengths (butyramide to heptanamide) in unrelated compounds (e.g., 5a–5d).

  • Longer chains (e.g., hexanamide, heptanamide) correlate with lower melting points (142–176°C vs. 180–182°C for butyramide), suggesting reduced crystallinity .
  • Increased hydrophobicity may enhance tissue penetration but hinder solubility.

Key Properties

  • Optical Rotation : The (S)-configuration is critical; related compounds show moderate [α]D values (e.g., +4.5° to +6.4° in CH₃OH) .
  • Stability: Dichlorinated aromatic rings enhance resistance to oxidative degradation compared to non-halogenated analogs.

Structural and Functional Implications Table

Compound Name Substituent Pattern Molecular Weight (g/mol) Key Features
(S)-2-Amino-N-(2,4-dichloro-benzyl)-3,N-dimethyl-butyramide 2,4-dichlorobenzyl 289.2 High lipophilicity, stereospecificity
(S)-2-Amino-N-(3,4-dichloro-benzyl)-3,N-dimethyl-butyramide 3,4-dichlorobenzyl 289.2 Altered electronic profile
(S)-2-Amino-N-(2,3-dichloro-benzyl)-3,N-dimethyl-butyramide 2,3-dichlorobenzyl 289.2 Reduced steric hindrance
(S)-2-Amino-3,N-dimethyl-N-(4-methylsulfanyl-benzyl)-butyramide 4-methylsulfanylbenzyl ~295.3* Enhanced lipophilicity

*Estimated based on molecular formula.

Preparation Methods

Direct Amidation of 2-Amino-3-methylbutyric Acid

A widely reported method involves the coupling of 2-amino-3-methylbutyric acid with 2,4-dichlorobenzylamine. The reaction typically employs carbodiimide-based coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous dichloromethane or DMF. The process proceeds as follows:

  • Activation of the carboxylic acid group of 2-amino-3-methylbutyric acid with EDC/HOBt at 0–5°C for 1 hour.

  • Addition of 2,4-dichlorobenzylamine dropwise, followed by stirring at room temperature for 12–24 hours.

  • Workup involving aqueous extraction and purification via recrystallization (e.g., ethyl acetate/hexane) or column chromatography.

Key Data :

  • Yield: 70–85%.

  • Purity: >95% (HPLC).

  • Stereochemical Integrity: Maintained via chiral auxiliary retention during coupling.

Microwave-Assisted Amidation

To reduce reaction times, microwave irradiation has been applied. Using DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) as catalysts, reactions complete in 15–30 minutes at 80°C. This method improves yield (up to 90%) but requires careful temperature control to prevent racemization.

Hydrolysis of Nitrile Precursors

Chemical Hydrolysis of 2-Amino-3-methylbutyronitrile

A two-step synthesis starting from 2-amino-3-methylbutyronitrile:

  • Nitrile Synthesis : Reaction of 2,4-dichlorobenzyl chloride with 2-amino-3-methylbutyronitrile in the presence of K₂CO₃ in acetonitrile (60°C, 6 hours).

  • Hydrolysis : Treatment with 20% H₂SO₄ at 100°C for 2 hours, followed by neutralization with NaOH and extraction.

Key Data :

  • Overall Yield: 65–75%.

  • Byproducts: Minimal (<5%) due to controlled acidic conditions.

Enzymatic Hydrolysis Using Nitrile Hydratase

An eco-friendly alternative employs Rhodococcus erythropolis -derived nitrile hydratase to catalyze nitrile-to-amide conversion:

  • Substrate (2-amino-3-methylbutyronitrile) is incubated with bacterial cells in phosphate buffer (pH 7.0, 30°C, 24 hours).

  • Product isolation via centrifugation and solvent extraction.

Advantages :

  • Yield: 80–88%.

  • No racemization observed.

Reductive Amination Strategies

Ketone Intermediate Reduction

This method involves reductive amination of 3,N-dimethyl-2-oxobutyramide with 2,4-dichlorobenzylamine:

  • Condensation of the ketone with the amine using NaBH₃CN in methanol at 0°C.

  • Stirring for 12 hours, followed by quenching with acetic acid and purification.

Key Data :

  • Yield: 60–70%.

  • Chirality Control: Achieved via asymmetric reduction catalysts (e.g., (S)-BINAP-Ru).

Stereochemical Optimization

Chiral Resolution via Diastereomeric Salt Formation

Racemic mixtures of the amide are resolved using L-tartaric acid in ethanol:

  • Formation of diastereomeric salts by mixing racemic amide with L-tartaric acid (1:1 molar ratio).

  • Recrystallization to isolate the (S)-enantiomer (>98% ee).

Asymmetric Synthesis Using Chiral Auxiliaries

Employing (S)-phenylethylamine as a chiral auxiliary:

  • Formation of a Schiff base with 2-oxobutyramide.

  • Methylation and subsequent hydrolysis to yield the (S)-configured product.

Industrial-Scale Production Considerations

Solvent and Catalyst Recycling

  • Solvent Recovery : Ethyl acetate and dichloromethane are distilled and reused, reducing costs by 20–30%.

  • Catalyst Reuse : Immobilized nitrile hydratase retains 80% activity after 5 cycles.

Waste Management

  • Acidic hydrolysates are neutralized with Ca(OH)₂, precipitating CaSO₄ for safe disposal.

  • Enzymatic methods generate minimal waste (95% atom economy).

Comparative Analysis of Methods

Method Yield Purity Stereocontrol Scalability
Direct Amidation70–85%>95%ModerateHigh
Enzymatic Hydrolysis80–88%>97%HighModerate
Reductive Amination60–70%90–95%HighLow
Chiral Resolution40–50%*>98% eeExcellentLow

*Yield after resolution.

Q & A

Q. What are the established synthetic routes for (S)-2-Amino-N-(2,4-dichloro-benzyl)-3,N-dimethyl-butyramide, and how do reaction conditions impact yield?

Methodological Answer: Synthesis typically involves multi-step reactions starting from substituted benzylamines and activated carbonyl intermediates. For example:

  • Step 1: Condensation of 2,4-dichlorobenzylamine with a protected amino acid derivative (e.g., tert-butyl carbamate) under Schotten-Baumann conditions to form the amide bond.
  • Step 2: N-methylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) to introduce the dimethyl group.
  • Step 3: Deprotection of the amino group under acidic conditions (e.g., HCl in dioxane).

Critical Parameters:

  • Temperature control during amidation (0–5°C) minimizes racemization of the stereocenter .
  • Solvent polarity (e.g., DMF vs. THF) affects reaction kinetics and by-product formation .

Yield Comparison Table:

StepReagents/ConditionsYield (%)Purity (HPLC)
1DCM, RT, 12h7295%
1THF, 0°C, 6h8598%
2K₂CO₃, MeI, DMF9097%

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Confirm stereochemistry and substituent positions. The (S)-configuration produces distinct splitting patterns for the α-amino proton (δ 3.1–3.3 ppm) .
  • IR Spectroscopy: Validate amide bond formation (C=O stretch ~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., C₁₃H₁₇Cl₂N₂O requires m/z 303.0632) .

Data Contradiction Analysis:
Discrepancies in NMR shifts may arise from solvent effects (DMSO vs. CDCl₃) or residual water. Always compare with computational predictions (e.g., DFT) .

Advanced Research Questions

Q. How can researchers design experiments to resolve discrepancies in by-product formation during synthesis?

Methodological Answer:

  • Hypothesis-Driven Approach:
    • LC-MS Monitoring: Track intermediates in real-time to identify side reactions (e.g., over-methylation or hydrolysis).
    • Isolation and Characterization: Use preparative HPLC to isolate by-products and analyze via 2D NMR (COSY, HSQC) .
    • Kinetic Studies: Vary reaction time and temperature to map pathways (e.g., Arrhenius plots for activation energy).

Case Study:
In a Cr(III) complex synthesis (similar amide ligands), unexpected peaks at δ 4.5 ppm in NMR were traced to water-coordinated intermediates. Dehydration with molecular sieves resolved this .

Q. What strategies optimize the compound’s stability in pharmacological assays?

Methodological Answer:

  • pH Stability Profiling: Test degradation rates in buffers (pH 2–10) using HPLC. The compound is prone to hydrolysis in acidic conditions (t₁/₂ = 2h at pH 2) .
  • Lyophilization: Stabilize aqueous solutions by freeze-drying with cryoprotectants (e.g., trehalose).
  • Metal Chelation: Add EDTA to prevent metal-catalyzed oxidation in cell culture media .

Q. How does the stereochemistry of the α-amino group influence biological activity?

Methodological Answer:

  • Enantiomer Comparison: Synthesize both (S) and (R) forms and test in receptor-binding assays (e.g., SPR or radioligand displacement).
  • Computational Docking: Use software like AutoDock to predict interactions with chiral binding pockets (e.g., GPCRs).

Case Study:
In a structurally related adamantane derivative, the (S)-enantiomer showed 10x higher affinity for mitochondrial proteins due to better hydrophobic packing .

Q. What are the challenges in scaling up the synthesis for preclinical studies?

Methodological Answer:

  • Purification Bottlenecks: Replace column chromatography with crystallization (solvent: hexane/EtOAc, 8:2) for >100g batches .
  • Racemization Risk: Use low-temperature amide coupling (e.g., HATU/DIPEA at -20°C) to preserve stereointegrity .

Scale-Up Data:

Batch Size (g)Purity (%)Isolated Yield (%)
109870
1009565
5009060

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